![molecular formula C12H18N4O2 B14205855 2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide CAS No. 823179-90-4](/img/structure/B14205855.png)
2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide is a chemical compound that features a morpholine ring attached to a phenyl group, which is further connected to a hydrazine carboxamide moiety
Métodos De Preparación
The synthesis of 2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide typically involves multiple steps. One common route starts with the preparation of the morpholine derivative, which can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions . The phenyl group is then introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . The final step involves the formation of the hydrazine carboxamide moiety through a reaction with hydrazine and a suitable carboxylic acid derivative.
Análisis De Reacciones Químicas
2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, while the morpholine ring can participate in nucleophilic substitution reactions.
Cyclization: The compound can form cyclic structures under appropriate conditions, which can be useful in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazine carboxamide moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity . This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development.
Comparación Con Compuestos Similares
2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide can be compared with other similar compounds, such as:
[2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride: This compound also features a morpholine ring attached to a phenyl group, but with a different functional group (methanol) attached to the phenyl ring.
Indole derivatives: These compounds have a similar ability to form hydrogen bonds with biological molecules and are used in various medicinal applications.
Thiazole derivatives: These compounds are known for their diverse biological activities and can be used as antimicrobial, antiviral, and antitumor agents.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Propiedades
Número CAS |
823179-90-4 |
|---|---|
Fórmula molecular |
C12H18N4O2 |
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
[(4-morpholin-2-ylphenyl)methylamino]urea |
InChI |
InChI=1S/C12H18N4O2/c13-12(17)16-15-7-9-1-3-10(4-2-9)11-8-14-5-6-18-11/h1-4,11,14-15H,5-8H2,(H3,13,16,17) |
Clave InChI |
AOZJZCSLFGVXKF-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)C2=CC=C(C=C2)CNNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


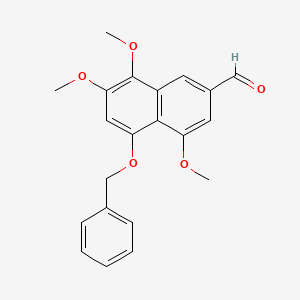

![4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14205786.png)
![N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea](/img/structure/B14205788.png)

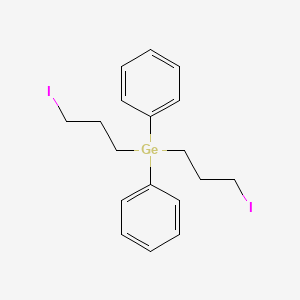

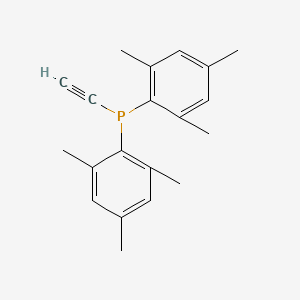
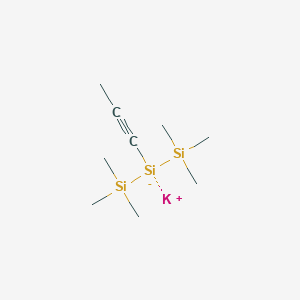
![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)
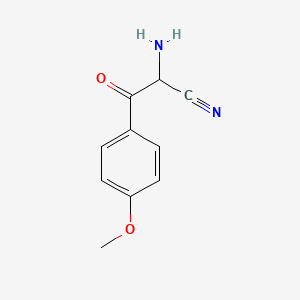
![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)
![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)
amino}methyl)phenol](/img/structure/B14205863.png)
